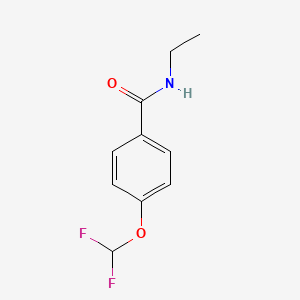
4-(difluoromethoxy)-N-ethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethoxy)-N-ethylbenzamide is an organic compound characterized by the presence of a difluoromethoxy group attached to a benzene ring, with an ethyl group and an amide functional group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate, which is then reacted with difluoromethylating agents under controlled conditions . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 4-(difluoromethoxy)-N-ethylbenzamide may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced difluoromethylation techniques, employing reagents such as difluorocarbene precursors and specific activators to achieve the desired product with minimal by-products .
化学反応の分析
Types of Reactions
4-(Difluoromethoxy)-N-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-substituted benzoic acids, while reduction can produce difluoromethoxy-substituted anilines .
科学的研究の応用
4-(Difluoromethoxy)-N-ethylbenzamide has several scientific research applications:
作用機序
The mechanism of action of 4-(difluoromethoxy)-N-ethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The compound’s difluoromethoxy group can enhance its binding affinity and selectivity for these targets, contributing to its biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other difluoromethoxy-substituted benzamides and related fluorinated organic molecules. Examples include 4-(difluoromethoxy)aniline and 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid .
Uniqueness
4-(Difluoromethoxy)-N-ethylbenzamide is unique due to its specific substitution pattern and the presence of both the difluoromethoxy and ethylamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C10H11F2NO2 |
|---|---|
分子量 |
215.20 g/mol |
IUPAC名 |
4-(difluoromethoxy)-N-ethylbenzamide |
InChI |
InChI=1S/C10H11F2NO2/c1-2-13-9(14)7-3-5-8(6-4-7)15-10(11)12/h3-6,10H,2H2,1H3,(H,13,14) |
InChIキー |
WXPPBYHDYWLPBV-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1=CC=C(C=C1)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















